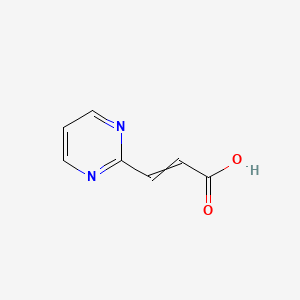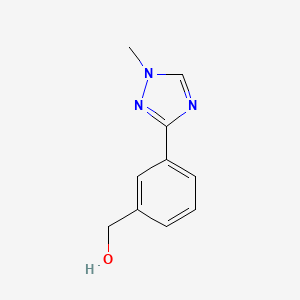
Methyl 2-(chlorocarbonyl)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(chlorocarbonyl)-3-nitrobenzoate is an organic compound with the molecular formula C9H6ClNO5 It is a derivative of benzoic acid and contains both a nitro group and a chlorocarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorocarbonyl)-3-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by chlorination to introduce the chlorocarbonyl group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or oxalyl chloride for chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(chlorocarbonyl)-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Aminobenzoates: Formed through the reduction of the nitro group.
Carboxylic Acids: Formed through hydrolysis of the ester group.
Applications De Recherche Scientifique
Methyl 2-(chlorocarbonyl)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-(chlorocarbonyl)-3-nitrobenzoate involves its reactivity with various nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive towards nucleophiles, leading to the formation of new covalent bonds. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Methyl 2-(chlorocarbonyl)-3-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 3-nitrobenzoate: Lacks the chlorocarbonyl group, making it less reactive towards nucleophiles.
Methyl 2-(chlorocarbonyl)benzoate: Lacks the nitro group, reducing its potential for reduction reactions.
Methyl 2-amino-3-nitrobenzoate: Contains an amino group instead of a chlorocarbonyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of both a nitro group and a chlorocarbonyl group, providing a versatile platform for various chemical transformations and applications.
Propriétés
IUPAC Name |
methyl 2-carbonochloridoyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO5/c1-16-9(13)5-3-2-4-6(11(14)15)7(5)8(10)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRPKOVNEJZDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)

![1-Oxaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13690790.png)


![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)



![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
